1,4-Bis(DI-I-propylphosphino)butane

Oxidative addition Palladium catalysis Aryl chloride activation

1,4-Bis(DI-i-propylphosphino)butane (CAS 80499-19-0), frequently abbreviated as dippb, is an electron-rich, chelating bis(dialkylphosphine) ligand. It belongs to the class of 1,ω-bis(diisopropylphosphino)alkane ligands, which feature a flexible alkyl backbone bridging two sterically demanding, strongly σ-donating diisopropylphosphino moieties.

Molecular Formula C16H36P2
Molecular Weight 290.4 g/mol
CAS No. 80499-19-0
Cat. No. B3337758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(DI-I-propylphosphino)butane
CAS80499-19-0
Molecular FormulaC16H36P2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)P(CCCCP(C(C)C)C(C)C)C(C)C
InChIInChI=1S/C16H36P2/c1-13(2)17(14(3)4)11-9-10-12-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3
InChIKeyHRZSNESBRSONNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(DI-i-propylphosphino)butane (CAS 80499-19-0): Bidentate Electron-Rich Phosphine Ligand for Palladium-Catalyzed Transformations of Aryl Chlorides


1,4-Bis(DI-i-propylphosphino)butane (CAS 80499-19-0), frequently abbreviated as dippb, is an electron-rich, chelating bis(dialkylphosphine) ligand. It belongs to the class of 1,ω-bis(diisopropylphosphino)alkane ligands, which feature a flexible alkyl backbone bridging two sterically demanding, strongly σ-donating diisopropylphosphino moieties. The compound finds primary application in homogeneous catalysis, where its unique combination of chelate ring size, steric bulk, and electron density on the phosphorus centers modulates the reactivity and selectivity of transition metal complexes, particularly those of palladium, in key bond-forming reactions [1][2].

1,4-Bis(DI-i-propylphosphino)butane: Why Chelate Ring Size and Alkyl Substitution Dictate Catalytic Performance Beyond Simple Phosphine Basicity


While numerous bidentate phosphines are commercially available, the catalytic performance of transition metal complexes is exquisitely sensitive to both the ligand backbone length and the nature of the phosphorus substituents. For the homologous series of 1,ω-bis(diisopropylphosphino)alkanes, a single methylene unit change in the bridge (from C2 to C3 to C4) fundamentally alters the coordination geometry, dynamic behavior, and oxidative addition pathways of the resulting metal complexes [1]. Moreover, the electron-rich isopropyl substituents in dippb impart distinct reactivity profiles compared to analogous aryl-substituted ligands like 1,4-bis(diphenylphosphino)butane (dppb) [2]. Consequently, substitution with a different bisphosphine—even one of similar structure—frequently leads to a complete loss of catalytic activity or a reversal of stereochemical outcome, as detailed in the evidence below. Generic, monodentate phosphines are also consistently ineffective in the same transformations [1][3].

1,4-Bis(DI-i-propylphosphino)butane: Head-to-Head Quantitative Performance Data Against Closest Structural Analogs in Catalysis


Selective trans-Oxidative Addition to Aryl Chlorides: A Divergent Pathway from the Closest Propane-Bridged Analog (dippp)

The Pd(0) complex Pd(dippb)₂, upon reaction with chlorobenzene (PhCl), yields exclusively the trans-oxidative addition product, trans-(η¹-dippb)₂Pd(Ph)Cl [1][2]. This is in stark contrast to the behavior of its closest homolog, Pd(dippp)₂ (where dippp = 1,3-bis(diisopropylphosphino)propane), which forms the cis-oxidative addition product as the major isomer (with a minor trans side-product) under identical conditions [1][2]. The dippp ligand is further reported to preferentially form cis complexes, whereas dippb favors trans [1].

Oxidative addition Palladium catalysis Aryl chloride activation

Exclusive Activation for Heck Vinylation of Aryl Chlorides vs. Inactivity of the Propane-Bridged Analog (dippp)

Under standard basic conditions for the Heck reaction (e.g., sodium carbonate in N,N-dimethylacetamide at 140 °C), the Pd(dippb)₂ catalyst is highly effective for the direct vinylation of aryl chlorides, providing high yields of substituted styrenes [1]. Remarkably, the isostructural Pd(dippp)₂ complex, differing by only a single carbon in the ligand backbone, is 'essentially inactive' as a catalyst for this same process [2][3]. This demonstrates that the catalytic activity is not a simple function of ligand basicity but is uniquely enabled by the C4 backbone of dippb.

Heck reaction Vinylation Aryl chloride activation

Moderate Activity in Reductive Dechlorination: Interpolated Performance Between C3 (dippp) and C2 (dippe) Homologs

In the reductive dechlorination of aryl chlorides using a sodium formate reductant, the reactivity of palladium complexes bearing the homologous series of ligands follows the order: dippp > dippb > dippe [1]. This positions dippb as an intermediate performer in this specific reaction, being less active than the three-carbon bridged dippp but more active than the two-carbon bridged dippe. Monophosphines like triisopropylphosphine (Iso-Pr₃P) are 'only marginally effective' [1].

Reductive dechlorination Palladium catalysis Ligand series

Inactivity in Base-Free Olefin Arylation vs. High Activity of C3-Homolog (dippp)

In a variant of the Heck reaction conducted under base-free, reductive conditions (using Zn as a reductant), the performance of dippb and dippp is reversed. The reaction of chlorobenzene with styrene and zinc yields cis-stilbene and is catalyzed by Pd(dippp)₂. Under these same conditions, the Pd(dippb)₂ complex is reported to be 'inactive' [1][2]. This demonstrates a complementary and mutually exclusive activity profile for these two closely related ligands.

Base-free Heck reaction Chelate effect Olefin arylation

Validated Scientific and Industrial Application Scenarios for 1,4-Bis(DI-i-propylphosphino)butane


Palladium-Catalyzed Heck Vinylation of Aryl Chlorides

This is the primary, validated application where 1,4-bis(DI-i-propylphosphino)butane (dippb) demonstrates unique, non-substitutable performance. The Pd(dippb)₂ system enables the direct, high-yielding vinylation of a broad range of aryl chlorides under basic conditions, a transformation for which the closely related C3 analog (dippp) is essentially inactive [1][2][3]. This application leverages the ability to utilize robust and inexpensive aryl chlorides rather than more reactive bromides or iodides.

Synthesis of trans-Stilbene Derivatives via Basic Heck Coupling

The exclusive formation of a trans-oxidative addition product from Pd(dippb)₂ with aryl chlorides directly translates to the ability to synthesize *trans*-configured stilbene products in the Heck vinylation under basic conditions [1][2]. This stereochemical control is a direct consequence of the ligand's unique C4 backbone and is a defining feature that distinguishes it from the *cis*-selective C3 analog (dippp), which is active under base-free conditions [3].

Reductive Dechlorination of Functionalized Aryl Chlorides

1,4-Bis(DI-i-propylphosphino)butane, when complexed with palladium, serves as an effective catalyst for the reductive dechlorination of aryl chlorides to the corresponding arenes, particularly in systems using sodium formate as a reductant [1]. While its activity is intermediate compared to the dippp ligand, this system offers a useful alternative that is tolerant of base-sensitive functional groups (e.g., aldehydes, nitriles) that may not survive other common reductive protocols [1].

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